molecular formula C9H9ClO B1296161 1-(2-Chlorophenyl)propan-2-one CAS No. 6305-95-9

1-(2-Chlorophenyl)propan-2-one

Cat. No.: B1296161
CAS No.: 6305-95-9
M. Wt: 168.62 g/mol
InChI Key: LWGNDIMNCPMZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of phenylpropanone and is known for its use as an intermediate in organic synthesis. The compound is characterized by the presence of a chlorine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{Cl} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4\text{ClCOCH}_2\text{CH}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solvents such as dichloromethane or toluene is common to facilitate the reaction and improve the solubility of the reactants.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-chlorophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride or sodium borohydride yields 1-(2-chlorophenyl)propan-2-ol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 2-Chlorophenylacetic acid.

    Reduction: 1-(2-Chlorophenyl)propan-2-ol.

    Substitution: Various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of certain therapeutic agents.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of the chlorine atom enhances its reactivity by stabilizing the intermediate species formed during the reaction.

Comparison with Similar Compounds

1-(2-Chlorophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2,6-Dichlorophenyl)butan-2-one: This compound has two chlorine atoms on the phenyl ring, which increases its reactivity compared to this compound.

    1-Chloro-3-(2-chlorophenyl)propan-2-one: The additional chlorine atom on the propanone chain alters its chemical properties and reactivity.

    4-Chlorophenylacetone: This compound has the chlorine atom in a different position on the phenyl ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGNDIMNCPMZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281768
Record name 1-(2-Chlorophenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6305-95-9
Record name 6305-95-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chlorophenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The general pathway for making compounds of Formula (I) is outlined above. In accordance with the general pathway, approximately 17 g of 0.1 mol 3-Chlorophenylacetic acid was refluxed in acetic anhydride (75 ml, 0.8 mol) and sodium acetate (8.2 g., 0.1 mol) for 2 days. The resulting mixture was allowed to cool to room temperature and diluted with water (150 ml). The organic layer was then refluxed in concentrated HCl (80 ml) for one hour, cooled to room temperature and then 200 ml of water was added to the mixture. The mixture was extracted with ethyl ether to produce 2-chlorphenyl acetone at about a 41% yield. The intermediate product had a boiling point of about 76° C.
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Preparation 9, except that equivalent amounts of 2-chlorobenzaldehyde and nitroethane were used in place of the 2-fluorobenzaldehyde and nitropropane, the title compound was obtained as a brown oil in a yield of 27%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
27%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.